molecular formula C₁₄H₆D₁₀BNO B1156134 2-Aminoethyl Diphenylborinate-d10

2-Aminoethyl Diphenylborinate-d10

Cat. No.: B1156134
M. Wt: 235.16
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Significance

2-Aminoethyl Diphenylborinate-d10 exhibits the molecular formula C14 D10 H6 B N O with a molecular weight of 235.156 daltons, representing a deuterium-enriched variant of the parent organoboron structure. The compound features ten strategically positioned deuterium atoms distributed across the aromatic phenyl rings, as indicated by the d10 designation. This isotopic labeling pattern involves complete deuteration of both phenyl groups, where each benzene ring contains five deuterium substitutions replacing the corresponding hydrogen atoms. The structural arrangement maintains the characteristic boron center coordinated through an aminoethyl linker, preserving the essential chemical architecture responsible for the compound's biological activity.

The significance of this deuterated compound extends beyond simple analytical applications, encompassing fundamental aspects of mechanistic biochemistry and pharmaceutical development. Deuterium substitution provides enhanced metabolic stability compared to hydrogen-containing analogs, resulting from the stronger carbon-deuterium bonds that resist enzymatic cleavage. This property proves particularly valuable in pharmacokinetic studies where researchers require extended compound stability to accurately measure biological half-lives and metabolic pathways. Additionally, the distinct mass spectral signature of deuterated molecules enables precise quantification in complex biological matrices through mass spectrometry techniques.

The compound's chemical behavior reflects the broader characteristics of organoboron molecules, including susceptibility to hydrolysis in aqueous environments and sensitivity to oxidative conditions. The structural arrangement features a cyclic coordination between the boron center and the amino group, creating a stable five-membered ring system that influences both the compound's chemical reactivity and biological activity. This intramolecular coordination significantly impacts the electronic properties of the boron center, shifting its chemical shift in nuclear magnetic resonance spectroscopy to approximately 3.7-4.7 parts per million, considerably different from uncoordinated boron species.

Historical Development of Boron-Containing Organics

The historical foundation of organoboron chemistry traces back to the pioneering work of Edward Frankland in the mid-nineteenth century, establishing the fundamental principles that eventually led to the development of modern deuterated analogs. In 1859, Frankland achieved the first synthesis of triethylborane through the reaction of diethylzinc with triethyl borate, marking the beginning of systematic organoboron compound chemistry. This breakthrough discovery revealed the pyrophoric nature of organoboron compounds, as triethylborane readily oxidized in air with a characteristic green flame, demonstrating the unique reactivity patterns that would define this chemical class.

Following Frankland's initial work, the field progressed through systematic investigations of boron-carbon bond formation and reactivity. In 1860, Frankland reported the first preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage oxidation process involving triethylborane. This synthetic methodology established the foundation for modern boronic acid chemistry, revealing the controlled oxidation pathway from trialkylboranes to the corresponding boronic acids through atmospheric exposure. The significance of this early work extended beyond mere synthetic achievement, providing fundamental insights into the electronic structure and bonding patterns of organoboron compounds.

The twentieth century witnessed substantial advances in organoboron chemistry, particularly through the contributions of Herbert C. Brown and his development of hydroboration reactions in the 1950s. Brown's systematic investigation of borane addition to alkenes revealed the anti-Markovnikov selectivity and syn-stereochemistry that characterize hydroboration processes, earning recognition through the Nobel Prize in Chemistry in 1979. These mechanistic insights established the theoretical framework for understanding organoboron reactivity patterns, including the electron-deficient nature of the boron center and its propensity for nucleophilic attack.

The evolution toward specialized organoboron compounds for biological applications began with the recognition of boron's unique coordination chemistry and biocompatibility. Early pharmaceutical applications focused on boron neutron capture therapy and protease inhibition, leading to the development of several boron-containing drugs approved by regulatory agencies. This pharmaceutical success stimulated interest in organoboron compounds as research tools, particularly for investigating biological processes involving calcium signaling and ion channel function.

Relationship to Non-deuterated 2-Aminoethoxydiphenylborate Precursor

The relationship between 2-Aminoethyl Diphenylborinate-d10 and its non-deuterated precursor 2-Aminoethoxydiphenylborate centers on the preservation of fundamental biological activity while introducing analytical advantages through isotopic substitution. 2-Aminoethoxydiphenylborate, commonly referenced by its shortened designation in research literature, exhibits the molecular formula C14H16BNO with a molecular weight of 225.1 daltons and Chemical Abstracts Service registry number 524-95-8. The parent compound functions as a membrane-permeable antagonist of inositol 1,4,5-trisphosphate receptors with an inhibitory concentration of 42 micromolar.

The pharmacological profile of the non-deuterated precursor encompasses complex interactions with multiple calcium-handling systems within cells. At concentrations below 10 micromolar, 2-Aminoethoxydiphenylborate stimulates store-operated calcium release, while higher concentrations up to 50 micromolar produce inhibitory effects. This biphasic concentration-response relationship reflects the compound's multiple molecular targets, including various transient receptor potential channels such as TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, and TRPP2. Additionally, the compound blocks specific gap junction channel subtypes while modulating STIM-Orai channel conductance and ion selectivity.

The deuterated analog maintains these fundamental biological activities while providing enhanced analytical capabilities for mechanistic studies. The preservation of biological function despite deuterium substitution indicates that the aromatic hydrogen atoms do not directly participate in the critical molecular interactions responsible for calcium channel modulation. This observation supports structural-activity relationship studies suggesting that the boron center and aminoethyl linker represent the pharmacophoric elements essential for biological activity. The deuterium substitution pattern specifically targets the aromatic rings, leaving the reactive boron coordination sphere unchanged.

Chemical stability represents another significant advantage of the deuterated analog, particularly regarding hydrolysis susceptibility in physiological conditions. Both compounds undergo hydrolysis in aqueous environments to produce diphenylborinic acid and 2-aminoethanol, but the deuterated version provides improved analytical detection and quantification throughout this degradation process. The hydrolysis products maintain biological activity, suggesting that the observed calcium channel modulation may partially result from these metabolites rather than the intact parent compound.

Importance in Calcium Signaling Research

The significance of 2-Aminoethyl Diphenylborinate-d10 in calcium signaling research stems from its unique position as both a pharmacological tool and an analytical standard for investigating complex cellular processes. Calcium signaling represents one of the most fundamental cellular communication mechanisms, regulating diverse physiological processes including muscle contraction, neurotransmission, gene expression, and programmed cell death. The compound's ability to modulate multiple components of the calcium signaling apparatus makes it an invaluable research tool for dissecting these intricate regulatory networks.

Store-operated calcium entry represents a primary target for organoboron compound intervention, involving the coordinated function of STIM proteins and Orai channels. When endoplasmic reticulum calcium stores become depleted, STIM proteins detect this change and subsequently activate plasma membrane Orai channels to permit extracellular calcium influx. 2-Aminoethoxydiphenylborate and its deuterated analog provide researchers with the ability to selectively block this pathway, enabling determination of store-operated calcium entry contributions to overall cellular calcium homeostasis. This selective inhibition proves particularly valuable in cell types where multiple calcium entry mechanisms operate simultaneously.

The compound's effects on transient receptor potential channels expand its utility beyond store-operated calcium entry investigations. These channels represent a diverse family of calcium-permeable ion channels that respond to various stimuli including temperature, mechanical force, and chemical ligands. The ability of organoboron compounds to modulate multiple transient receptor potential channel subtypes provides researchers with tools for investigating channel-specific contributions to cellular responses. For example, TRPC channel modulation affects receptor-operated calcium entry pathways, while TRPV channel effects influence temperature and pain sensation mechanisms.

Recent investigations have revealed additional complexity in organoboron compound pharmacology, particularly regarding interactions with reactive oxygen species and cellular redox systems. The compound exhibits antioxidant properties through its interaction with hydrogen peroxide and other oxidative species, leading to decomposition products that lack calcium channel modulatory activity. This oxidative sensitivity introduces important considerations for experimental design, as cellular systems with high reactive oxygen species production may exhibit reduced compound efficacy. The deuterated analog provides enhanced analytical capabilities for monitoring these oxidative degradation processes through mass spectrometry techniques.

The application of deuterated organoboron compounds extends to investigations of calcium signaling in specific cell types, particularly immune system cells where calcium regulation plays critical roles in activation and function. T lymphocytes rely heavily on store-operated calcium entry for proper immune responses, making them ideal model systems for organoboron compound studies. The compound's ability to block calcium-release-activated calcium channels in these cells provides insights into the molecular mechanisms underlying immune cell activation and the development of immunosuppressive therapies.

Properties

Molecular Formula

C₁₄H₆D₁₀BNO

Molecular Weight

235.16

Synonyms

Diphenyl-d10-borinic Acid 2-Aminoethyl Ester;  2-Aminoethanol Diphenyl-d10-borinate (Ester);  (2-Aminoethyloxy)diphenyl-d10-borane;  2-APB;  2-Aminoethoxydiphenyl-d10 Borate;  2-Aminoethoxydiphenyl-d10-borane;  2-Aminoethyl Diphenyl-d10-borinate;  B-(2-_x000B_Ami

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of Boron-Containing Compounds
Compound Name CAS Number Molecular Formula Key Features Applications/Mechanism Reference
2-Aminoethyl Diphenylborinate-d10 524-95-8 C₁₄H₁₆BNO (d10) Deuterated form; IP3R/SOCE inhibition; molecular weight: 235.10 g/mol Isotopic tracing, calcium signaling studies
2-Acetamidophenylboronic Acid N/A C₈H₁₀BNO₃ Acetylamino group enhances reactivity Enzyme inhibition, organic synthesis
N-(2-Aminoethyl)acetamide N/A C₄H₁₀N₂O Aminoethyl backbone with acetamide group Perovskite film synthesis, photodetectors
5,5-Dimethyl-1,3,2-dioxaborinane N/A C₅H₁₁BO₂ Boron-containing heterocycle; high stability Suzuki-Miyaura cross-coupling reactions

Key Observations :

  • Reactivity: The acetylamino group in 2-Acetamidophenylboronic acid increases specificity in enzyme inhibition compared to the borinate ester core of 2-APB-d10 .
  • Isotopic Utility: 2-APB-d10’s deuterium labeling provides distinct advantages in metabolic studies over non-deuterated analogs like N-(2-Aminoethyl)acetamide .
  • Stability: 5,5-Dimethyl-1,3,2-dioxaborinane’s cyclic structure enhances thermal stability, whereas 2-APB-d10’s linear aminoethyl chain prioritizes membrane permeability .

Functional Analogs (Calcium Signaling Modulators)

Table 2: Pharmacological Comparison of Calcium Channel Inhibitors
Compound Name Target Potency (pA2/pIC₅₀) Selectivity Reference
2-Aminoethyl Diphenylborinate-d10 IP3R, SOCE, TRP channels pA₂ = 8.27 (TRP) Broad-spectrum; inhibits Orai3 and TRP2
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine H3 receptor pA₂ = 7.76 High H3 receptor specificity
Diethylstilbestrol-diphosphate Estrogen receptor N/A Hormone analog; non-calcium related

Key Observations :

  • Broad vs. Narrow Activity: 2-APB-d10 inhibits multiple calcium pathways (IP3R, SOCE, TRP), while 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine is selective for H3 receptors .
  • Mechanistic Divergence : Diethylstilbestrol derivatives act via estrogen receptors, highlighting functional differences from boron-based calcium modulators .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP Solubility Stability
2-Aminoethyl Diphenylborinate-d10 235.10 2.1 Soluble in DMSO Stable at -20°C
2-(2-Aminoethyl)phenol 137.18 0.5 Water-miscible Oxidizes rapidly
Ethyl 2-[(diphenylmethylene)amino]propanoate 297.36 3.8 Soluble in ethanol Hydrolyzes in acid

Key Observations :

  • Lipophilicity: 2-APB-d10’s logP (2.1) ensures better membrane penetration than hydrophilic 2-(2-Aminoethyl)phenol (logP 0.5) .
  • Stability: Deuterium labeling in 2-APB-d10 improves metabolic stability compared to hydrolytically sensitive esters like Ethyl 2-[(diphenylmethylene)amino]propanoate .

Q & A

How can researchers confirm the structural integrity and isotopic purity of 2-Aminoethyl Diphenylborinate-d10 in synthetic preparations?

Answer:
To verify structural integrity, use high-resolution NMR spectroscopy to detect characteristic peaks for the deuterated ethylamino group (e.g., disappearance of proton signals at the deuterated positions) and compare with non-deuterated analogs . Mass spectrometry (MS) is critical for confirming isotopic purity; the mass-to-charge ratio (m/z) should align with the expected isotopic pattern for d10 labeling, with a +10 Da shift relative to the non-deuterated compound . For quantification, pair liquid chromatography (LC) with MS to assess purity and rule out degradation products. Environmental analysis standards for deuterated compounds, such as acenaphthene-d10, provide methodological parallels for isotopic validation .

What methodological approaches are recommended for assessing the stability of 2-Aminoethyl Diphenylborinate-d10 under various experimental conditions?

Answer:
Stability studies should include:

  • Thermogravimetric analysis (TGA) to evaluate thermal degradation thresholds, as demonstrated in gelation studies of deuterated amides .
  • pH-dependent stability assays : Incubate the compound in buffers across a physiological range (pH 4–9) and analyze degradation via LC-MS.
  • Long-term storage testing : Store aliquots at −20°C (recommended for non-deuterated analogs ) and compare with room-temperature samples to identify decomposition pathways.
  • Light sensitivity tests : Expose to UV/visible light and monitor changes using spectrophotometry.

How does 2-Aminoethyl Diphenylborinate-d10 interact with intracellular calcium signaling pathways, and what experimental designs can elucidate its dual role as an inhibitor and potentiator?

Answer:
The non-deuterated form (2-APB) modulates IP3-induced calcium release, acting as an inhibitor at low concentrations (<10 µM) and a potentiator at higher doses (>50 µM) . To study the d10 variant:

  • Use calcium imaging (e.g., Fura-2 or Fluo-4 dyes) in cell lines (e.g., HEK293 or cardiomyocytes) to track real-time calcium flux under varying doses .
  • Conduct dose-response curves to identify concentration-dependent effects, ensuring deuterium substitution does not alter binding kinetics.
  • Include controls with non-deuterated 2-APB to isolate isotopic effects. Contradictory results may arise from cell-type-specific receptor expression or differences in membrane permeability .

What strategies should be employed to resolve discrepancies in reported EC50 values for 2-Aminoethyl Diphenylborinate-d10 across different cellular models?

Answer:
Discrepancies often stem from:

  • Cell-specific factors : Compare EC50 in primary vs. immortalized cells (e.g., neuronal vs. epithelial cells) to assess model dependency.
  • Assay conditions : Standardize calcium buffer composition, temperature, and incubation times. For example, extracellular calcium levels can influence IP3 receptor activity .
  • Deuterium effects : Perform parallel experiments with non-deuterated 2-APB to determine if isotopic substitution alters potency. Statistical tools like Bland-Altman plots can quantify inter-study variability .

How can deuterium kinetic isotope effects (KIEs) influence the pharmacological activity of 2-Aminoethyl Diphenylborinate-d10 compared to its non-deuterated counterpart?

Answer:
Deuterium substitution at the ethylamino group may slow metabolic degradation (e.g., via cytochrome P450 enzymes) due to stronger C-D bonds, potentially extending half-life . To evaluate KIEs:

  • Conduct in vitro metabolic assays using liver microsomes, comparing degradation rates of deuterated vs. non-deuterated forms.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity differences to target proteins (e.g., IP3 receptors).
  • Molecular dynamics simulations can predict structural impacts of deuterium on ligand-receptor interactions.

What analytical techniques are optimal for quantifying 2-Aminoethyl Diphenylborinate-d10 in complex biological matrices?

Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., acenaphthene-d10) ensures precise quantification in plasma or tissue homogenates .
  • Solid-phase extraction (SPE) pre-purification minimizes matrix interference.
  • Validate methods using spiked recovery experiments across physiological relevant concentrations (e.g., 1 nM–10 µM).

How should researchers design experiments to address contradictory data on 2-Aminoethyl Diphenylborinate-d10’s role in oxidative stress pathways?

Answer:

  • Employ multi-omics approaches : Combine transcriptomics (RNA-seq) and proteomics to identify differentially expressed genes/proteins under oxidative stress .
  • Use knockout models (e.g., IP3 receptor-deficient cells) to isolate the compound’s mechanism from endogenous signaling.
  • Apply redox-sensitive fluorescent probes (e.g., H2DCFDA) to quantify reactive oxygen species (ROS) in real-time, correlating with calcium dynamics.

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